molecular formula C21H26N2O5 B262536 3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B262536
M. Wt: 386.4 g/mol
InChI Key: LCDOSHLUBRYSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "DMPEA" and is classified as a phenethylamine derivative.

Mechanism of Action

DMPEA is believed to exert its effects by binding to the serotonin 5-HT2A receptor and activating downstream signaling pathways. This activation leads to increased neurotransmitter release and altered neuronal activity, which may contribute to the observed biochemical and physiological effects of DMPEA.
Biochemical and Physiological Effects:
Studies have shown that DMPEA can induce changes in neurotransmitter release and neuronal activity in various regions of the brain. These changes may contribute to the observed effects of DMPEA, which include altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for use in scientific research, including its high affinity for the serotonin 5-HT2A receptor and its structural similarity to other phenethylamine derivatives. However, DMPEA also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on DMPEA. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential for use as a tool in neuroscience research. Additionally, studies may be conducted to investigate the potential for DMPEA to interact with other neurotransmitter systems and receptors, as well as its potential for use in combination with other compounds.

Synthesis Methods

The synthesis of DMPEA involves the reaction of 3,5-dimethoxyphenylacetic acid with N-(3-methoxy-4-(pentanoylamino)phenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of DMPEA as a white crystalline solid.

Scientific Research Applications

DMPEA has been studied for its potential use in scientific research due to its structural similarity to other phenethylamine derivatives such as mescaline and MDMA. DMPEA has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

Product Name

3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H26N2O5/c1-5-6-7-20(24)23-18-9-8-15(12-19(18)28-4)22-21(25)14-10-16(26-2)13-17(11-14)27-3/h8-13H,5-7H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

LCDOSHLUBRYSKX-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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